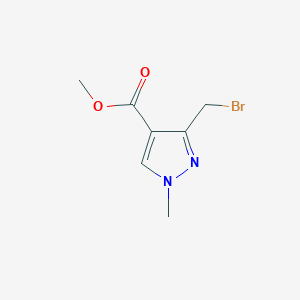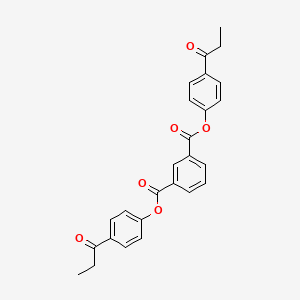
Bis(4-propanoylphenyl) benzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-propanoylphenyl) benzene-1,3-dicarboxylate is an organic compound characterized by its unique structure, which includes two 4-propanoylphenyl groups attached to a benzene-1,3-dicarboxylate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-propanoylphenyl) benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with 4-propanoylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Common industrial methods may also include the use of automated systems to control temperature, pressure, and reaction time, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Bis(4-propanoylphenyl) benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted aromatic compounds .
Scientific Research Applications
Bis(4-propanoylphenyl) benzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism by which Bis(4-propanoylphenyl) benzene-1,3-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways involved depend on the context of its application, whether in catalysis, drug development, or material science .
Comparison with Similar Compounds
Similar Compounds
Bis(4-propoxycarbonylphenyl) benzene-1,2-dicarboxylate: Similar in structure but with different ester groups.
Diisodecyl phthalate: Another ester of phthalic acid, commonly used as a plasticizer.
Uniqueness
Its ability to undergo various chemical reactions and its utility in multiple fields make it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C26H22O6 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
bis(4-propanoylphenyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C26H22O6/c1-3-23(27)17-8-12-21(13-9-17)31-25(29)19-6-5-7-20(16-19)26(30)32-22-14-10-18(11-15-22)24(28)4-2/h5-16H,3-4H2,1-2H3 |
InChI Key |
MDXJWQQAKKTBPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=C(C=C3)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


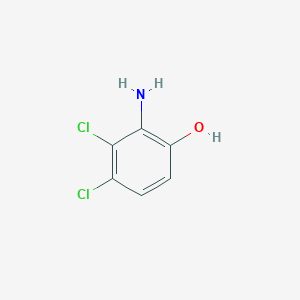
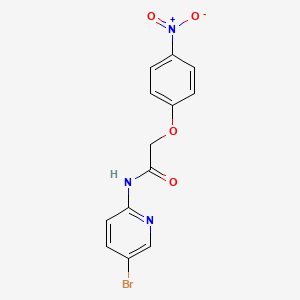
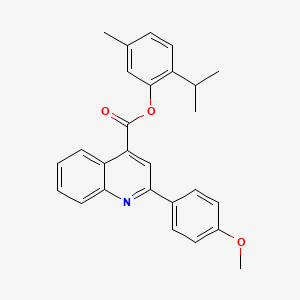
![N-(4-methylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B12463385.png)
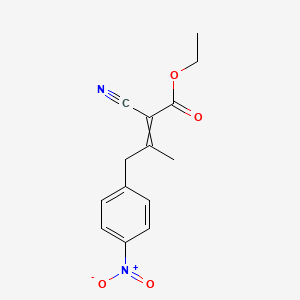
![3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B12463392.png)
![N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine](/img/structure/B12463396.png)
![Ethyl 1-[7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B12463398.png)
![4-[(E)-[(5-chloropyridin-2-yl)imino]methyl]phenol](/img/structure/B12463417.png)

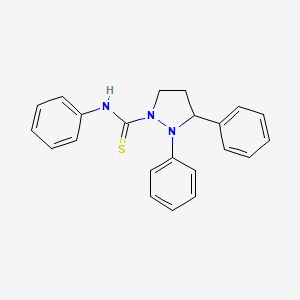
![4-chloro-3,5-dimethylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12463440.png)
